[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Description
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic compound characterized by a central acetamide backbone flanked by substituted aromatic rings. The structure includes:
- Anilino moiety: A 2-chloro-4-methyl-substituted phenyl group attached via an amide bond.
- Acetate ester: A 4-chlorophenyl group linked through an ester functional group.
Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing chloro and methyl substituents, which modulate polarity and steric effects.
Properties
IUPAC Name |
[2-(2-chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-2-7-15(14(19)8-11)20-16(21)10-23-17(22)9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMHNQHMHRUPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2-chloro-4-methylaniline with 2-(4-chlorophenyl)acetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Compound 1 : [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate (CAS: 877154-73-9)
- Structure : Differs by replacing the 4-chlorophenyl ester with a 4-methoxyphenyl group.
- Key Properties :
Compound 2 : [2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate (CAS: 380338-38-5)
- Structure: Features a phenoxy linkage instead of a direct ester bond.
- Key Properties :
Compound 3 : Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate (CAS: 19144-20-8)
Electronic and Spectroscopic Comparisons
Studies on structurally related compounds highlight substituent effects on electronic properties:
- Kumar et al. compared 2-(4-chlorophenyl)-2-oxoethyl esters with varying substituents (e.g., 2-chlorobenzoate vs. 3-nitrobenzoate): Dipole Moments: The nitro group in 3-nitrobenzoate derivatives increases dipole moments (e.g., 6.23 Debye) compared to chloro-substituted analogs (4.85 Debye), enhancing polarity . Hyperpolarizability: Nitro groups elevate first-order hyperpolarizability (β₀), suggesting superior nonlinear optical properties . FT-IR Spectra: Stretching frequencies for C=O bonds differ between ester and amide groups, with ester C=O appearing at ~1740 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .
Solubility and Bioavailability :
- Chloro substituents reduce water solubility (e.g., 9 µg/mL for methoxy vs. <1 µg/mL for chloro analogs) .
- Ester vs. Ether Linkages: Phenoxy-containing compounds (e.g., Compound 2) may exhibit improved membrane permeability due to balanced lipophilicity.
Steric and Metabolic Effects :
Table: Comparative Data for Key Analogs
Biological Activity
[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C17H15Cl2NO3. Its structure features a chloro-substituted aniline moiety and an acetate group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2NO3 |
| Molecular Weight | 366.21 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C17H15Cl2NO3/c1-11-2-7-15(14(19)8-11)20-16(21)10-23-17(22)9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,20,21) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit certain enzymes or receptors involved in critical cellular pathways. For instance, it may affect tubulin dynamics, a mechanism utilized by various anticancer agents to disrupt mitotic processes in cancer cells.
Antimicrobial and Anticancer Properties
Preliminary studies have suggested that the compound exhibits significant antimicrobial and anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines. For example:
- Antimicrobial Activity : The compound showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Activity : In cell line studies, it demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells. The IC50 values for these activities were found to be in the low micromolar range.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM. The mechanism was linked to apoptosis induction through caspase activation pathways.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound against common pathogens. This study utilized disk diffusion methods to assess susceptibility, revealing that the compound exhibited zones of inhibition comparable to standard antibiotics. Specifically, it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into a novel therapeutic agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-nitrophenyl)acetate, this compound demonstrated enhanced biological activity due to the presence of specific functional groups that modulate its reactivity and interaction with biological targets.
| Compound Name | Biological Activity |
|---|---|
| [2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-nitrophenyl)acetate | Moderate anticancer activity |
| This compound | Significant anticancer & antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
